molecular formula C18H20N2O3 B2575550 5-(4-phenyloxane-4-carbonyl)-4H,5H,6H,7H-[1,2]oxazolo[4,5-c]pyridine CAS No. 2034378-32-8

5-(4-phenyloxane-4-carbonyl)-4H,5H,6H,7H-[1,2]oxazolo[4,5-c]pyridine

Cat. No.: B2575550
CAS No.: 2034378-32-8
M. Wt: 312.369
InChI Key: KBEGJUBICJVRFW-UHFFFAOYSA-N
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Description

5-(4-phenyloxane-4-carbonyl)-4H,5H,6H,7H-[1,2]oxazolo[4,5-c]pyridine is a heterocyclic compound that features an oxazole ring fused to a pyridine ring.

Scientific Research Applications

5-(4-phenyloxane-4-carbonyl)-4H,5H,6H,7H-[1,2]oxazolo[4,5-c]pyridine has several scientific research applications:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-phenyloxane-4-carbonyl)-4H,5H,6H,7H-[1,2]oxazolo[4,5-c]pyridine typically involves the annulation of a pyridine ring to an oxazole moiety. One common method includes the reaction of 4-aminoisoxazoles with functionalized pyridine derivatives . Another approach involves the intramolecular cyclization of (3-fluoropyridin-2-yl)carboximidoyl chloride with aniline, followed by cyclization to yield the desired oxazolo[4,5-c]pyridine structure .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general principles of heterocyclic synthesis and scale-up techniques apply. These methods often involve optimizing reaction conditions, such as temperature, solvent, and catalysts, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-(4-phenyloxane-4-carbonyl)-4H,5H,6H,7H-[1,2]oxazolo[4,5-c]pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxazole N-oxides.

    Reduction: Reduction reactions can convert the oxazole ring to oxazoline derivatives.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxazole N-oxides, oxazoline derivatives, and various substituted oxazolo[4,5-c]pyridines, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of 5-(4-phenyloxane-4-carbonyl)-4H,5H,6H,7H-[1,2]oxazolo[4,5-c]pyridine involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, modulating biological processes such as cell proliferation, apoptosis, and inflammation . The compound’s unique structure allows it to bind selectively to its targets, thereby exerting its effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(4-phenyloxane-4-carbonyl)-4H,5H,6H,7H-[1,2]oxazolo[4,5-c]pyridine is unique due to its fused oxazole-pyridine structure, which imparts distinct electronic and steric properties. This uniqueness allows for specific interactions with biological targets, making it a valuable compound for drug discovery and development .

Properties

IUPAC Name

6,7-dihydro-4H-[1,2]oxazolo[4,5-c]pyridin-5-yl-(4-phenyloxan-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O3/c21-17(20-9-6-16-14(13-20)12-19-23-16)18(7-10-22-11-8-18)15-4-2-1-3-5-15/h1-5,12H,6-11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBEGJUBICJVRFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1ON=C2)C(=O)C3(CCOCC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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